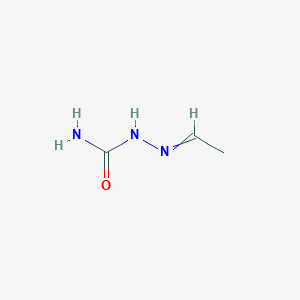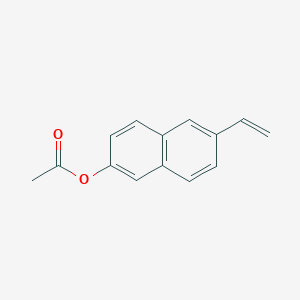![molecular formula C41H58NOPS B12505914 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It features a unique structure with adamantane groups, a phosphanyl group, and a sulfinamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps:
Formation of the bis(adamantan-1-yl)phosphanyl group: This step typically involves the reaction of adamantane with a phosphorus halide under controlled conditions.
Attachment of the phosphanyl group to the phenyl ring: This is achieved through a palladium-catalyzed cross-coupling reaction.
Introduction of the 4-tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction.
Formation of the sulfinamide group: This is done by reacting the intermediate with a sulfinyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group.
Reduction: Reduction reactions can occur at the sulfinamide group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the phosphanyl group.
Reduction: Reduced forms of the sulfinamide group.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Polymer Synthesis: It can be used in the synthesis of polymers with unique properties, such as high thermal stability or specific mechanical characteristics.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with metal centers in catalytic processes. The phosphanyl group can coordinate to metal atoms, while the adamantane groups provide steric bulk, influencing the reactivity and selectivity of the catalyst. In biological systems, the sulfinamide group can interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methylphenyl)methyl)-2-methylpropane-2-sulfinamide
- N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-ethylphenyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the 4-tert-butylphenyl group, which provides additional steric hindrance and electronic effects. This can lead to different reactivity and selectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C41H58NOPS |
|---|---|
Molekulargewicht |
643.9 g/mol |
IUPAC-Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H58NOPS/c1-38(2,3)34-13-11-33(12-14-34)37(42-45(43)39(4,5)6)35-9-7-8-10-36(35)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h7-14,27-32,37,42H,15-26H2,1-6H3 |
InChI-Schlüssel |
FKYBZFPRRABGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)
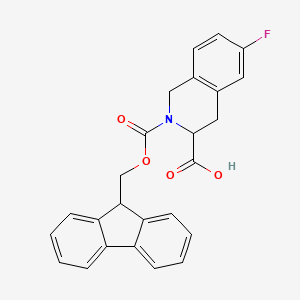
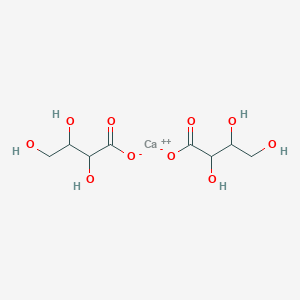
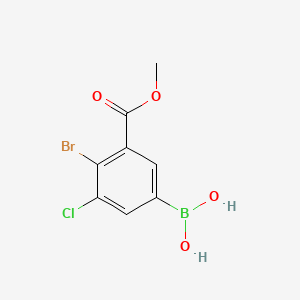
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)
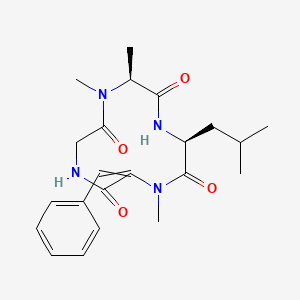
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
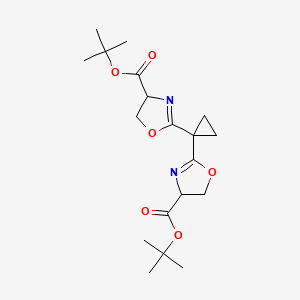
![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
